

Application Notes and Protocols for MRTX-EX185 (formic) Cell-Based Assays

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Compound of Interest

Compound Name: MRTX-EX185 (formic)

Cat. No.: B15141032

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Introduction

MRTX-EX185 is a potent and selective inhibitor of KRAS G12D, a common oncogenic driver in various cancers.[1][2] This document provides detailed protocols for key cell-based assays to characterize the activity of MRTX-EX185 formic, the salt form of the compound, which is often utilized for its improved stability and solubility.[2] The provided assays are designed to assess the compound's impact on cell proliferation, target engagement, and downstream signaling in relevant cancer cell models.

Data Presentation

The following tables summarize the reported in vitro activity of MRTX-EX185. These values can be used as a reference for expected outcomes when performing the described assays.

Table 1: In Vitro Inhibitory Activity of MRTX-EX185

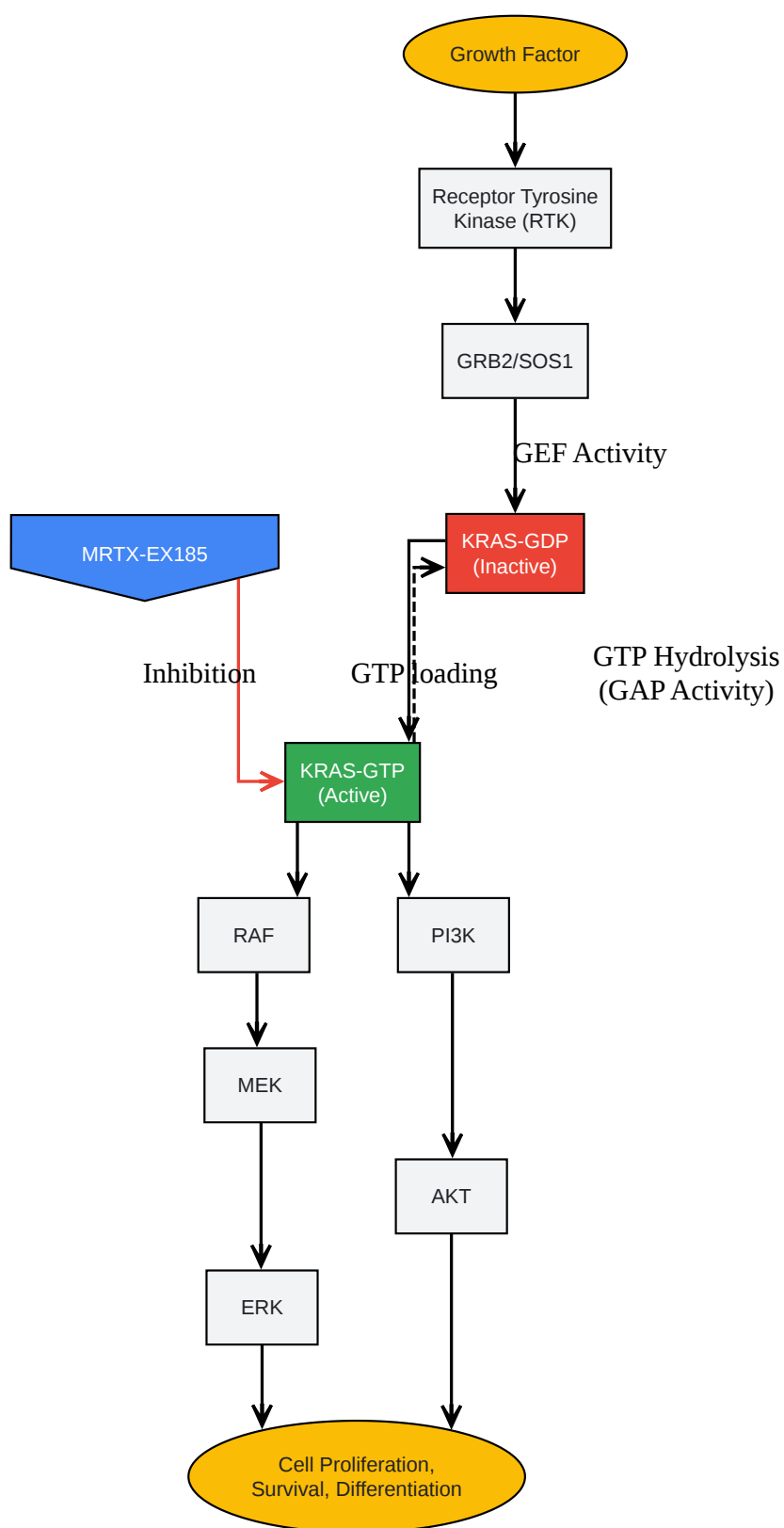
Target/Cell Line	Assay Type	IC50 (nM)	Reference
KRAS G12D	Biochemical Assay	90	[1] [2]
KRAS WT	Biochemical Assay	110	[1] [2]
KRAS G12C	Biochemical Assay	290	[1] [2]
KRAS Q61H	Biochemical Assay	130	[1] [2]
KRAS G13D	Biochemical Assay	240	[1] [2]
SW-1990 (KRAS G12D)	Cell Proliferation	70	[1] [2]

Table 2: Cellular Target Engagement of MRTX-EX185

Cell Line	Assay Type	IC50 (nM)	Reference
KRAS G12D expressing cells	BRET Assay	90	

Mandatory Visualizations

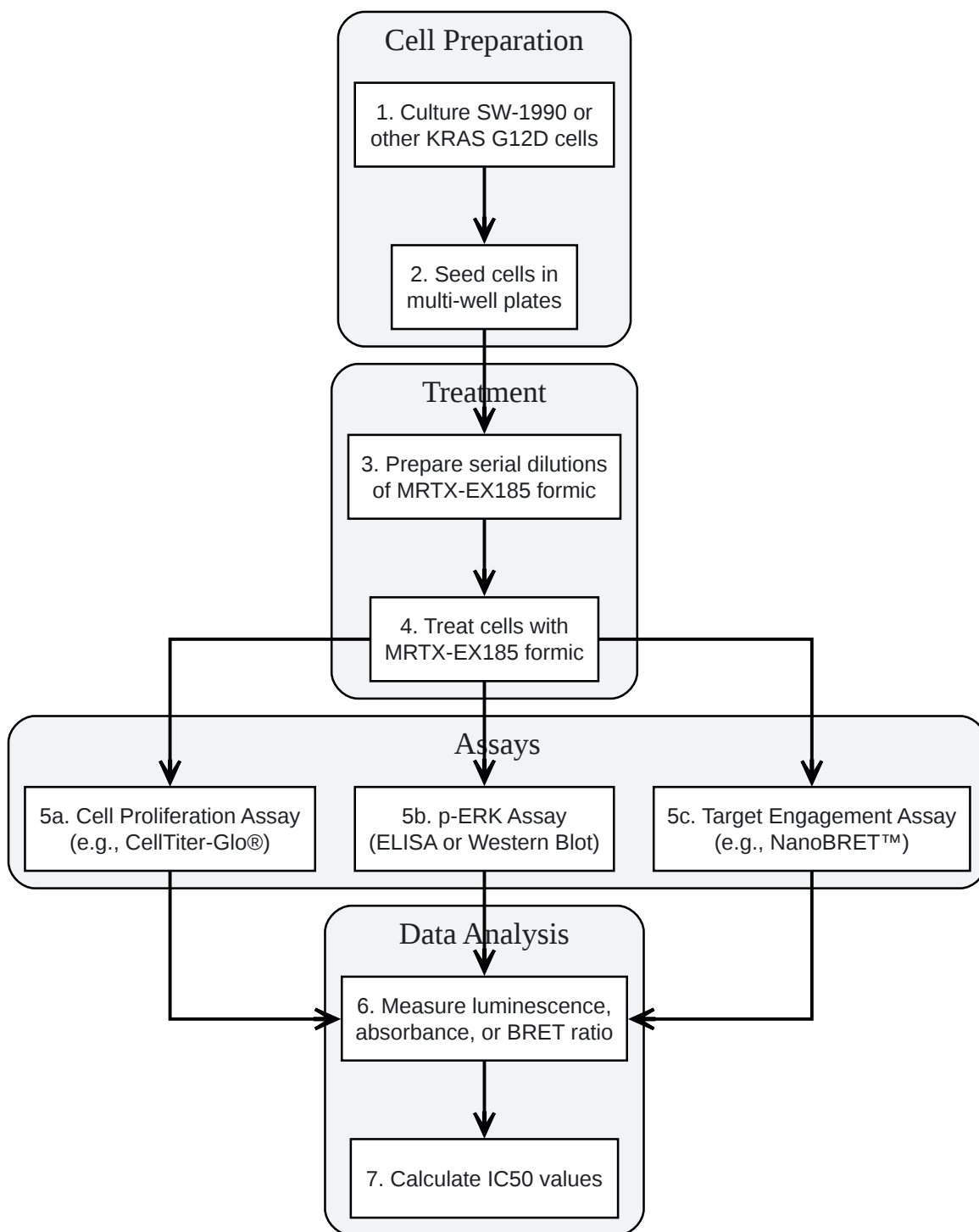
Signaling Pathway



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Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX-EX185.

Experimental Workflow



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Caption: General workflow for cell-based characterization of MRTX-EX185 formic.

Experimental Protocols

Cell Culture

a. SW-1990 (Human Pancreatic Adenocarcinoma, KRAS G12D)

- Growth Medium: ATCC-formulated Leibovitz's L-15 Medium (ATCC, Cat. No. 30-2008) supplemented with 10% fetal bovine serum (FBS).
- Culture Conditions: 37°C in a humidified atmosphere without CO₂.
- Subculturing:
 - Aspirate and discard the culture medium.
 - Briefly rinse the cell layer with 0.25% (w/v) Trypsin- 0.53 mM EDTA solution to remove all traces of serum that contains trypsin inhibitor.
 - Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes).
 - Add 6.0 to 8.0 mL of complete growth medium and aspirate cells by gently pipetting.
 - Transfer the cell suspension to a centrifuge tube and spin at approximately 125 x g for 5 to 10 minutes.
 - Discard the supernatant and resuspend the cell pellet in fresh growth medium.
 - Add appropriate aliquots of the cell suspension to new culture vessels.
 - Cultures should be split every 3 to 4 days at a ratio of 1:3 to 1:6.

b. HEK293 (Human Embryonic Kidney, KRAS Wild-Type)

- Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

- Subculturing:
 - Follow steps 1-7 as described for SW-1990 cells.
 - Cultures should be split every 2 to 3 days at a ratio of 1:4 to 1:8.

c. Ba/F3 (Murine Pro-B, IL-3 Dependent)

- Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 10 ng/mL murine IL-3.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing:
 - Centrifuge the cell suspension at 125 x g for 5 to 7 minutes.
 - Discard the supernatant and resuspend the cell pellet in fresh growth medium.
 - Maintain cell density between 5 x 10⁴ and 5 x 10⁵ viable cells/mL.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

- SW-1990 cells (or other KRAS G12D mutant cell line)
- HEK293 cells (as a KRAS wild-type control)
- Complete growth medium
- MRTX-EX185 formic (stock solution in DMSO)
- Opaque-walled 96-well or 384-well microplates

- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Protocol:

- Cell Seeding:
 - Trypsinize and count SW-1990 and HEK293 cells.
 - Seed 2,000-5,000 cells per well in 100 µL of complete growth medium into an opaque-walled 96-well plate.
 - Incubate the plate at 37°C for 24 hours to allow cells to attach.
- Compound Treatment:
 - Prepare a serial dilution of MRTX-EX185 formic in complete growth medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
 - Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
 - Incubate the plate at 37°C for 72 hours.
- Assay Procedure:
 - Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
 - Add 100 µL of CellTiter-Glo® Reagent to each well.
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a luminometer.

- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Phospho-ERK (p-ERK) Inhibition Assay (ELISA)

This assay measures the level of phosphorylated ERK1/2 (Thr202/Tyr204), a key downstream effector in the KRAS signaling pathway, to assess the target engagement of MRTX-EX185.

Materials:

- SW-1990 cells
- Complete growth medium
- MRTX-EX185 formic (stock solution in DMSO)
- 96-well tissue culture plates
- Phospho-ERK1/2 (Thr202/Tyr204) Sandwich ELISA kit (e.g., from Cell Signaling Technology or Invitrogen)
- Microplate reader

Protocol:

- Cell Seeding and Serum Starvation:
 - Seed SW-1990 cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium.
 - Incubate overnight at 37°C.
 - The following day, gently aspirate the medium and replace it with 100 µL of serum-free medium. Incubate for 4-6 hours to serum-starve the cells.

- Compound Treatment:
 - Prepare serial dilutions of MRTX-EX185 formic in serum-free medium.
 - Add the compound dilutions to the wells and incubate for 2 hours at 37°C.
- Cell Lysis:
 - After treatment, aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating on ice.
- ELISA Procedure:
 - Perform the ELISA according to the manufacturer's protocol. This will involve adding the cell lysates to the antibody-coated plate, followed by incubation with detection and HRP-conjugated antibodies, and finally adding the substrate for color development.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate the percentage of p-ERK inhibition for each concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Assay measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged KRAS protein and a cell-permeable fluorescent tracer.

Materials:

- HEK293 cells

- Opti-MEM® I Reduced Serum Medium
- Plasmid DNA for NanoLuc®-KRAS G12D fusion protein
- Transfection reagent (e.g., FuGENE® HD)
- NanoBRET™ KRAS Tracer
- NanoBRET™ Nano-Glo® Substrate
- White, opaque 96-well or 384-well assay plates
- Luminometer capable of measuring BRET

Protocol:

- Transfection:
 - Co-transfect HEK293 cells with the NanoLuc®-KRAS G12D fusion vector and a transfection carrier DNA according to the manufacturer's protocol.
 - Plate the transfected cells in white, opaque assay plates and incubate for 24 hours.
- Compound and Tracer Addition:
 - Prepare serial dilutions of MRTX-EX185 formic in Opti-MEM®.
 - Add the compound dilutions to the wells.
 - Prepare the NanoBRET™ Tracer in Opti-MEM® and add it to the wells. The final tracer concentration should be optimized for the specific assay.
 - Incubate the plate at 37°C for 2 hours.
- Substrate Addition and Measurement:
 - Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

- Add the substrate to each well.
- Read the donor emission (460 nm) and acceptor emission (600 nm) within 10 minutes using a BRET-capable luminometer.
- Data Analysis:
 - Calculate the BRET ratio (Acceptor Emission / Donor Emission).
 - Normalize the BRET ratios to the vehicle control.
 - Plot the normalized BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer.

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References

- 1. lab.rockefeller.edu [lab.rockefeller.edu]
- 2. researchgate.net [researchgate.net]
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